2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole is a complex organic compound with a molecular structure that includes a benzodiazole ring, a chlorophenoxy group, and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 1-(3-methylbutyl)-1H-1,3-benzodiazole under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenoxy)methyl]-1H-1,3-benzodiazole: Lacks the methylbutyl side chain, which may affect its biological activity and chemical properties.
2-[(4-Bromophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole: The bromine atom may confer different reactivity and biological effects compared to the chlorine atom.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methylbutyl side chain may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C19H21ClN2O |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(3-methylbutyl)benzimidazole |
InChI |
InChI=1S/C19H21ClN2O/c1-14(2)11-12-22-18-6-4-3-5-17(18)21-19(22)13-23-16-9-7-15(20)8-10-16/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
FAMBOIKAEWALDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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